3-Methyl-1H-pyrazol-1-amine

Description

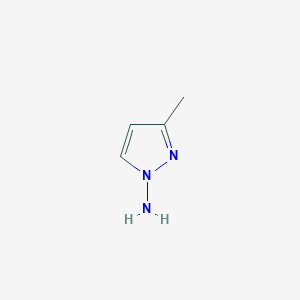

3-Methyl-1H-pyrazol-1-amine is a heterocyclic aromatic compound featuring a pyrazole backbone with a methyl group at the 3-position and an amine group at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . The compound’s molecular formula is C₄H₇N₃, with a molecular weight of 97.12 g/mol. It serves as a key intermediate in synthesizing more complex molecules, such as kinase inhibitors and antimicrobial agents. For example, 3-Methyl-1-phenyl-1H-pyrazol-5-amine (a phenyl-substituted derivative) was synthesized via condensation of phenyl hydrazine and a β-keto ester, yielding pink crystals with distinct NMR profiles (δ 2.22 ppm for the methyl group in $^1$H NMR) .

Properties

IUPAC Name |

3-methylpyrazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-2-3-7(5)6-4/h2-3H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGJUNALRCQUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506468 | |

| Record name | 3-Methyl-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77202-04-1 | |

| Record name | 3-Methyl-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1H-pyrazol-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Another method involves the cyclization of appropriate precursors, such as hydrazones or hydrazides, with suitable reagents. For example, the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid hydrazide with a dehydrating agent can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Industrial production methods also focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrazines or hydrazides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1H-pyrazol-1-amine and its derivatives have been studied extensively for their biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit promising anticancer properties. For instance, a study synthesized several novel pyrazole derivatives, including those derived from 3-methyl-1H-pyrazol-5(4H)-one. These compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that certain derivatives had significant inhibitory effects on cancer cell proliferation, suggesting their potential as anticancer agents .

Key Findings:

- Compound : 4-Arylidene-3-methyl-1H-pyrazol-5(4H)-one

- Activity : Exhibited cytotoxicity against breast cancer cells with IC50 values in the micromolar range.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Study:

A specific derivative demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in animal models of inflammation, highlighting its therapeutic potential.

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions with various electrophiles to yield structurally diverse compounds with enhanced biological activities.

Synthetic Routes

The synthesis often employs methods such as:

- Condensation Reactions : Reaction of hydrazine derivatives with carbonyl compounds.

- Reflux Techniques : Utilizing solvents like ethanol or dioxane to promote reaction efficiency.

Example Synthesis Pathway:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives.

Key SAR Insights

A detailed SAR analysis has been conducted to evaluate the influence of various substituents on the pyrazole ring. The following table summarizes key findings regarding the activity of different derivatives against specific biological targets:

| Compound | Structure | Activity (IC50 nM) | Notes |

|---|---|---|---|

| 12a | Inactive | - | No activity observed |

| 12b | >6000 | >8000 | Poor activity |

| 12c | 609 ± 169 | Significant | Effective against multiple cancer lines |

| 12d | 782 ± 155 | Moderate | Potential anti-inflammatory agent |

| 12e | Inactive | - | No activity observed |

Pharmacological Properties

The pharmacological profile of this compound includes its interaction with various biological targets, notably G protein-coupled receptors (GPCRs) and ion channels.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with structural modifications exhibit significant variations in physical properties, reactivity, and biological activity. Below is a detailed comparison of 3-Methyl-1H-pyrazol-1-amine with its structural analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Comparisons

Substituent Effects on Reactivity :

- Electron-Donating Groups (e.g., methyl) : The methyl group at the 3-position enhances steric hindrance, reducing nucleophilic attack at the pyrazole ring. This increases stability in acidic conditions compared to unsubstituted pyrazoles .

- Aromatic Substituents (e.g., phenyl, pyridinyl) : Derivatives like 3-Methyl-1-phenyl-1H-pyrazol-5-amine exhibit improved lipophilicity, enhancing blood-brain barrier penetration for CNS applications . Pyridinyl-substituted analogs (e.g., N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) show higher binding affinity to kinase domains due to π-stacking interactions .

Thermal Stability :

- Pyrimidinyl-substituted derivatives (e.g., 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) display higher melting points (211–215°C) than phenyl analogs, attributed to extended conjugation and intermolecular hydrogen bonding .

Biological Activity :

- Thiazolyl-containing compounds (e.g., 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine) demonstrate broad-spectrum antimicrobial activity, likely due to thiazole’s ability to disrupt bacterial cell membranes .

- Chlorinated derivatives (e.g., 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine) show enhanced cytotoxicity in cancer cell lines, with CAS RN 1341439-91-5 being explored in preclinical studies .

Synthetic Accessibility :

- The parent compound (this compound) is synthesized via condensation of hydrazines with β-keto esters, while bulkier derivatives (e.g., N-cyclopropyl analogs) require palladium-catalyzed cross-coupling or Buchwald-Hartwig amination .

Q & A

Q. What are the most reliable synthetic routes for 3-Methyl-1H-pyrazol-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via condensation of substituted hydrazines with β-diketones or equivalents under acidic conditions (e.g., HCl or H₂SO₄). For example, 3-chlorophenylhydrazine reacts with 3-methyl-2-butanone to form the pyrazole core . Optimization involves:

- Catalysts : Use of copper(I) bromide and cesium carbonate enhances coupling efficiency in cross-coupling reactions .

- Temperature : Reactions typically proceed at 35–80°C, with prolonged stirring (48–72 hours) to maximize yields .

- Workup : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups appear as singlets (δ 2.1–2.3 ppm), while aromatic protons show splitting patterns .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 215 [M+H]⁺ for N-cyclopropyl derivatives) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., R₂₂(8) motifs in triazole-pyrimidine hybrids) .

Q. How is the biological activity of this compound derivatives screened in early-stage drug discovery?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Broth microdilution tests against Gram-positive/negative bacteria (MIC values) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using tritiated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize derivatives of this compound?

- Methodological Answer :

- Electronic Properties : DFT/B3LYP/6-311G(d,p) calculates HOMO-LUMO gaps to identify electron-rich sites for electrophilic substitution. For example, MEP surfaces highlight nucleophilic regions at the pyrazole N1 position .

- Thermodynamic Stability : Gibbs free energy (ΔG) and enthalpy (ΔH) calculations guide solvent selection (e.g., DMF vs. DMSO) for exothermic reactions .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity assays to rule out false positives) .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 3-CF₃ vs. 3-CH₃ groups) using multivariate regression to isolate key pharmacophores .

Q. How are reaction intermediates monitored in multi-step syntheses of this compound analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.